(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

Physicochemical profiling Drug-likeness ADME prediction

Researchers needing a conformationally defined piperazine-pyrrolidine hybrid with orthogonal reactive handles for SAR or PET tracer development often face supply inconsistency and ambiguous purity. This compound resolves both. The 2-fluoroethyl group enables 19F NMR monitoring and metabolic stabilization, while the free pyrrolidin-3-yl secondary amine serves as a nucleophilic handle for biotinylation, fluorophore conjugation, or E3 ligase ligand attachment in PROTAC design. The fluoroethyl motif has been validated in high-affinity DLK/MAP3K12 kinase inhibitors (Kd = 6.90 nM) and 18F-labeled PET radiotracers. Supplied at 98% purity with a well-defined GHS hazard profile (H302-H315-H319-H335) for safe laboratory handling.

Molecular Formula C11H20FN3O
Molecular Weight 229.29 g/mol
CAS No. 2028576-53-4
Cat. No. B1478817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
CAS2028576-53-4
Molecular FormulaC11H20FN3O
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCN(CC2)CCF
InChIInChI=1S/C11H20FN3O/c12-2-4-14-5-7-15(8-6-14)11(16)10-1-3-13-9-10/h10,13H,1-9H2
InChIKeyNOFNDDPJCOFLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone: Physicochemical Overview


(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2028576-53-4) is a synthetic piperazine-pyrrolidine hybrid with molecular formula C11H20FN3O and molecular weight 229.29 g/mol [1]. It features a 4-(2-fluoroethyl)piperazine moiety linked via a carbonyl bridge to a pyrrolidin-3-yl group, leaving a secondary amine (NH) on the pyrrolidine ring free for further derivatization [1]. The computed LogP is -0.5 and topological polar surface area (TPSA) is 35.6 Ų, indicating moderate hydrophilicity balanced with some lipophilic character from the fluoroethyl substituent [1]. This compound is supplied by multiple vendors at purities of 95% to 98%, with hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritant) .

Fluoroethyl motifMetabolic stability, 18F labeling potential
Pyrrolidine NH handleHydrogen bond donor, conjugation site

4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone: Fluoroethyl Advantage


Although several piperazinyl-pyrrolidinyl methanone analogs exist (e.g., with 4-methyl, 4-(2-methoxyethyl), or 4-(2-chloroethyl) substituents), simple substitution of the N-4 piperazine group is inadequate for applications requiring specific physicochemical or biochemical properties. The 2-fluoroethyl group confers a distinct combination of moderate electronegativity, metabolic stability via C-F bond strength, and potential for 18F radiolabeling that non-fluorinated or chloro/methoxy analogs cannot replicate [1] [2]. The pyrrolidin-3-yl (not pyrrolidin-1-yl) attachment preserves a secondary amine, offering an additional hydrogen bond donor (HBD count = 1) and a nucleophilic handle absent in N-linked pyrrolidine isomers [1]. These features are critical in medicinal chemistry campaigns, PET tracer development, and structure-activity relationship (SAR) studies where both the fluoroethyl group and the free pyrrolidine NH are required simultaneously [2].

Non-fluorinated analogsMethoxyethyl or methyl replacements may not replicate metabolic stability or 18F radiolabeling capabilities.
Pyrrolidine regioisomerN-linked pyrrolidine eliminates the free NH, removing a hydrogen bond donor and conjugation handle.

4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone: Differentiation Evidence


Lipophilicity (LogP) vs. Methoxyethyl Analog

The XLogP3-AA value for (4-(2-fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is -0.5 [1]. The 4-(2-methoxyethyl)piperazin-1-yl analog (CAS 1838448-47-7, molecular formula C12H23N3O2, MW 241.33), by contrast, introduces an additional oxygen atom and two additional rotatable bonds, increasing hydrogen bond acceptor count by 1 and typically raising LogP by at least 0.5 units (estimated >0.0 based on OCH3 vs F substitution trend). The lower LogP of the fluoroethyl compound suggests superior aqueous solubility and reduced non-specific protein binding relative to the methoxyethyl analog [2]. Direct experimental LogP/logD measurements for both compounds under identical conditions are not available in the current literature.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA = -0.5
vs. methoxyethyl analog estimated >0
Lower LogP supports aqueous solubility screening context
Computed values; direct experimental logD unavailable
Physicochemical profiling Drug-likeness ADME prediction

TPSA and H-Bond Donor Advantage

The TPSA of (4-(2-fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is 35.6 Ų, with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The pyrrolidin-3-yl linkage preserves a secondary amine (NH) as an HBD, whereas the pyrrolidin-1-yl isomer would have the nitrogen participating in the amide bond, resulting in HBD = 0 and TPSA reduced by approximately 10–12 Ų. This additional HBD can form a critical hydrogen bond with target proteins or improve aqueous solubility. A pyrrolidin-1-yl isomer cannot engage in hydrogen bond donation from the pyrrolidine ring, limiting its interaction landscape [2].

TPSA & H-Bond Donor
Class-level inference
TPSA 35.6 Ų, HBD = 1
vs. pyrrolidin-1-yl isomer (HBD = 0, TPSA ~23–29 Ų)
Additional HBD supports fragment-based design context
Isomer properties estimated; may differ experimentally
Medicinal chemistry Drug design Molecular descriptors

High-Affinity DLK Kinase Binding

A patented compound (US10093664, Example 17; BDBM289436) containing the 4-(2-fluoroethyl)piperazin-1-yl substructure as the solvent-exposed motif achieved a dissociation constant (Kd) of 6.90 nM against dual leucine zipper kinase (DLK, MAP3K12) in the KINOMEscan KdELECT assay [1]. This demonstrates that the 4-(2-fluoroethyl)piperazin-1-yl group is compatible with, and can contribute to, sub-nanomolar target binding when appropriately elaborated. While this is not a direct measurement on the target compound itself, it establishes a class-level precedent for the binding competence of this pharmacophoric element [1].

DLK Kinase Binding
Class-level inference
Kd = 6.90 nM
For compound containing the 4-(2-fluoroethyl)piperazine substructure (KINOMEscan)
Supports kinase inhibitor design context
Substructure class precedent; not direct measurement on target compound
Kinase inhibition DLK/MAP3K12 Neurodegeneration

Supplier Purity Comparison

One supplier lists this compound at 98% purity (Product No. 2279554, Leyan.com) with GHS hazard classification H302-H315-H319-H335 . Other vendors advertise 95% typical purity. The 98% purity option provides a 3% absolute purity advantage over the 95% baseline, which is significant for applications requiring high-quality starting material, such as library synthesis or sensitive biological assays where impurities could confound results .

Supplier Purity
Data to verify
98% purity (Leyan)
vs. 95% typical from other vendors
Higher purity supports screening reproducibility context
Supplier specification; actual batch may vary
Chemical procurement Quality control Building block

4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone: Key Application Scenarios


Kinase Inhibitor Lead Optimization & Fragment-Based Discovery

The demonstrated high-affinity binding (Kd = 6.90 nM) of a compound incorporating the 4-(2-fluoroethyl)piperazin-1-yl substructure to DLK/MAP3K12 validates this pharmacophore for kinase inhibitor programs [1]. Researchers can employ (4-(2-fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone as a conformationally defined intermediate, where the free pyrrolidine NH provides a hinge-binding motif and the fluoroethyl group modulates lipophilicity. The moderate LogP (-0.5) and low TPSA (35.6 Ų) support oral bioavailability potential according to Veber rules, making this compound a suitable starting point for lead optimization .

PET Tracer Precursor Development via 18F Radiolabeling

The 2-fluoroethyl group on the piperazine ring is a known motif in 18F-labeled PET radiotracers, as demonstrated by [18F]-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide [1]. This compound could serve as a cold reference standard or precursor for PET tracer development targeting CNS or oncology biomarkers, where the free pyrrolidine NH allows further conjugation to targeting vectors without perturbing the radiolabeling site .

Orthogonal Functionalization for Chemical Biology Probes

The simultaneous presence of a fluoroethyl group (for 19F NMR or metabolic stabilization) and a secondary amine (for biotinylation, fluorophore conjugation, or E3 ligase ligand attachment in PROTAC design) makes this compound a dual-purpose building block [1]. The 98% purity option (where available) minimizes purification burdens in multi-step synthetic sequences, while the well-defined GHS hazard profile (H302-H315-H319-H335) facilitates safe laboratory handling protocols .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Pharmacophore validation & lipophilicity profile
DLK binding context & ADME assay fit
PET tracer precursor development
18F labeling precursor & cold reference standard
Radiochemical synthesis & analytical identity
Orthogonal probe conjugation
Dual functional handles (fluoroethyl & amine)
Conjugation efficiency & purity context
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